1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide
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Description
1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O3S and its molecular weight is 314.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity . The presence of the sulfonylpyrrolidine moiety could contribute to its binding affinity and selectivity .
Biochemical Pathways
If its target is indeed coagulation factor x, it could potentially influence the coagulation cascade, affecting the process of blood clotting .
Pharmacokinetics
The presence of the sulfonylpyrrolidine moiety could potentially influence these properties .
Result of Action
If it does indeed target coagulation factor x, it could potentially influence blood clotting processes .
Biological Activity
1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical structure:
- Chemical Formula : C23H29ClN4O2S
- Molecular Weight : 461.02 g/mol
- IUPAC Name : 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-4-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}piperazine
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular signaling pathways. Notably, it has been shown to influence inflammatory responses and cell adhesion processes.
- Cytokine Production : The compound triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8, and IL18 in endothelial cells and atrial tissues. This suggests a role in mediating inflammatory processes .
- Expression of Adhesion Molecules : It enhances the expression of adhesion molecules like ICAM1, VCAM1, and SELE, which are crucial for leukocyte adhesion and migration during inflammation .
- Activation of Signaling Pathways : The compound increases the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells, indicating activation of the MAPK signaling pathway. Additionally, it activates the transcription factor NF-kappa-B, which plays a pivotal role in inflammatory responses .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- In Vitro Studies : In endothelial cell cultures, exposure to the compound resulted in significant increases in cytokine levels compared to control groups. For instance, one study reported an increase in IL6 levels by over 50% at concentrations as low as 10 µM .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to enhanced inflammatory responses during induced models of acute inflammation. Mice treated with the compound exhibited increased leukocyte infiltration in inflamed tissues compared to untreated controls .
Comparative Analysis of Biological Activities
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-5-2-1-4-10(11)7-9-20(18,19)16-8-3-6-12(16)13(15)17/h1-2,4-5,7,9,12H,3,6,8H2,(H2,15,17)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZCFCOQHTREK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.